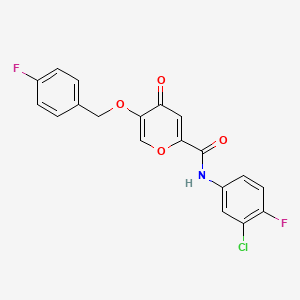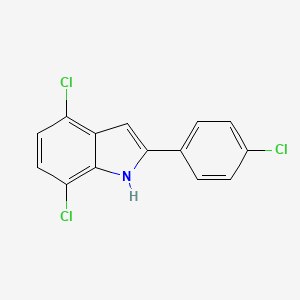
4,7-dichloro-2-(4-chlorophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is a chemical compound used in various research and industrial applications . It’s a heterocyclic compound with a quinazoline structure .
Synthesis Analysis
The specific synthesis process for “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is not detailed in the sources I found .Molecular Structure Analysis
The molecular structure of “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,7-Dichloro-2-(4-chlorophenyl)quinazoline” are not detailed in the sources I found .科学的研究の応用
Synthesis and Characterization
Indole derivatives, including those related to 4,7-dichloro-2-(4-chlorophenyl)-1H-indole, have been synthesized and characterized using a variety of techniques. For instance, Tariq et al. (2020) synthesized novel indole-based derivatives and characterized them through NMR, FT-IR, UV-Visible spectroscopy, and X-ray diffraction (XRD) studies. They also performed density functional theory (DFT) studies to investigate the compounds' properties, highlighting their potential in nonlinear optical (NLO) applications and hi-tech applications due to their fine NLO properties (Tariq et al., 2020).
Another study by Geetha et al. (2019) focused on the synthesis and characterization of an indole nucleus derivative, highlighting its significance in biological activities like anti-tumor and anti-inflammatory effects. This study utilized spectroscopic techniques and single crystal X-ray diffraction for structural confirmation, alongside DFT calculations for understanding the compound's electronic properties (Geetha et al., 2019).
Applications in Organic Electronics
Indolo[3,2-b]indole (IDID) derivatives, featuring core units similar to 4,7-dichloro-2-(4-chlorophenyl)-1H-indole, have been explored for their potential in organic electronics, particularly in organic field-effect transistors (OFETs). Cho et al. (2016) designed and synthesized a series of IDID derivatives, investigating their structure-property relationships and their applicability in high-performance organic semiconductors through different processing routes. This research underscores the versatility of indole derivatives in developing advanced electronic devices with high field-effect hole mobility (Cho et al., 2016).
Potential in Pharmaceutical Development
The indole nucleus is a key element in many natural and synthetic molecules with significant biological activity. Research by Al-Ostoot et al. (2020) introduced a new indole acetamide derivative, synthesized and characterized for its potential anti-inflammatory properties through in silico modeling. This work emphasizes the role of indole derivatives in developing therapeutic agents with anti-inflammatory activity (Al-Ostoot et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,7-dichloro-2-(4-chlorophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N/c15-9-3-1-8(2-4-9)13-7-10-11(16)5-6-12(17)14(10)18-13/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRUAVAYHAMVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CC(=C3N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




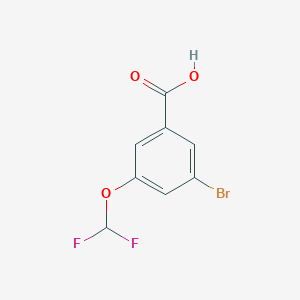
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975100.png)
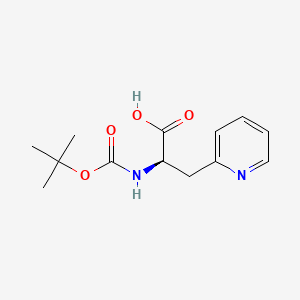

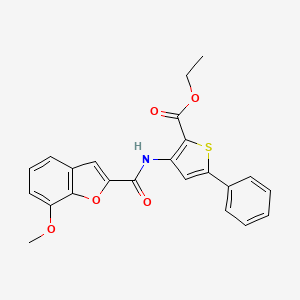

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975108.png)
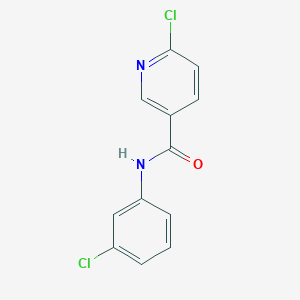
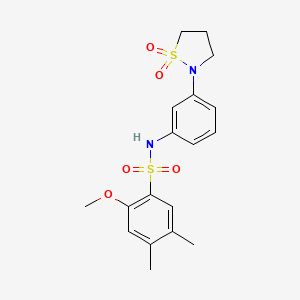
![(2R)-2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B2975113.png)
